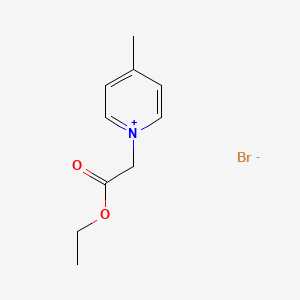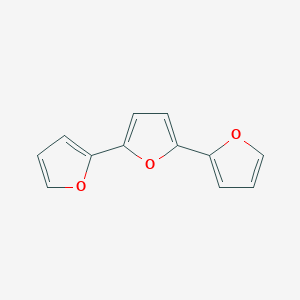![molecular formula C13H11Cl3OS B14502204 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol CAS No. 63003-14-5](/img/structure/B14502204.png)
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol is a chemical compound known for its unique structure and properties. It contains a trichloromethyl group, a naphthalene ring, and a sulfanyl group, making it a versatile compound in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol can be achieved through several methods. One common approach involves the addition of trichloromethyl anion to carbonyl compounds such as aldehydes or ketones . This method typically requires the use of toxic trichloromethyl anion sources like chloroform and trichloroacetic acid . Another method involves the use of moisture-sensitive organometallic reagents, such as organomagnesium compounds, to react with dehydrated chloral .
Industrial Production Methods
Industrial production of this compound may involve the use of palladium-catalyzed reactions. For instance, the N-heterocyclic carbene (NHC)-coordinated cyclometallated palladium complex (CYP) can catalyze the addition of arylboron compounds to chloral hydrate . This method offers a more efficient and environmentally friendly approach compared to traditional methods.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the trichloromethyl group to a dichloromethyl or methyl group.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions often require nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dichloromethyl or methyl derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of various bioactive compounds.
Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol involves its interaction with molecular targets such as enzymes and receptors. The trichloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The naphthalene ring can also interact with hydrophobic pockets in proteins, enhancing binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,2-Trichloro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one
- 2,2,2-Trichloro-1-(4,5-dichloro-1H-pyrrol-2-yl)ethanone
- 2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Uniqueness
2,2,2-Trichloro-1-[(2-methylnaphthalen-1-yl)sulfanyl]ethan-1-ol is unique due to its combination of a trichloromethyl group, a naphthalene ring, and a sulfanyl group. This structure provides distinct reactivity and binding properties, making it valuable in various chemical and biological applications.
Propiedades
Número CAS |
63003-14-5 |
|---|---|
Fórmula molecular |
C13H11Cl3OS |
Peso molecular |
321.6 g/mol |
Nombre IUPAC |
2,2,2-trichloro-1-(2-methylnaphthalen-1-yl)sulfanylethanol |
InChI |
InChI=1S/C13H11Cl3OS/c1-8-6-7-9-4-2-3-5-10(9)11(8)18-12(17)13(14,15)16/h2-7,12,17H,1H3 |
Clave InChI |
BZKDLEMCGUMMJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2C=C1)SC(C(Cl)(Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

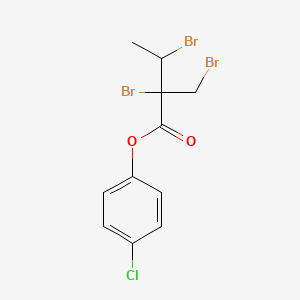
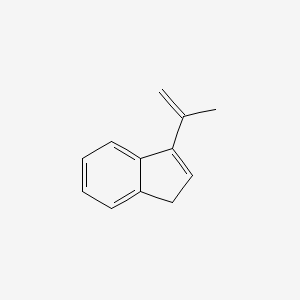
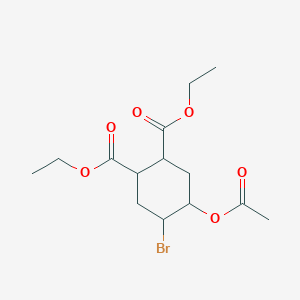
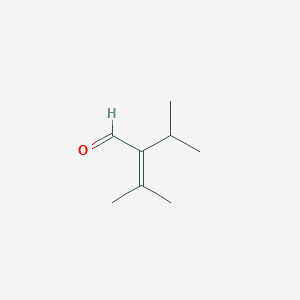
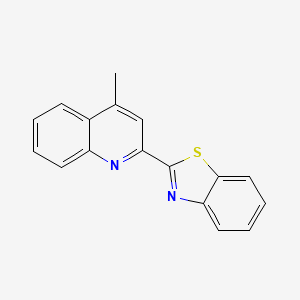
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
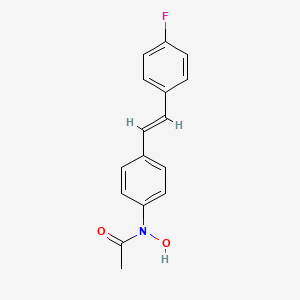


![(2S)-4,5'-Dimethyl-1,1',3,3'-tetrahydro-2,2'-spirobi[indene]](/img/structure/B14502181.png)
